
1-(4-butoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(4-butoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a butoxyphenyl group, and an ethyl-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the butoxyphenyl and ethyl-methylphenyl groups through a series of substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(4-butoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
The compound 1-(4-butoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a member of the pyrrolidine family and has garnered interest in various scientific research applications. This article will explore its potential applications, particularly in medicinal chemistry, pharmacology, and material science, supported by comprehensive data and case studies.
Structure
The compound features a pyrrolidine ring with a carboxamide functional group, which is significant for its biological activity. The presence of aromatic substituents (4-butoxyphenyl and 2-ethyl-6-methylphenyl) contributes to its lipophilicity and potential receptor interactions.
Properties
- Molecular Formula : C22H30N2O3
- Molecular Weight : 370.49 g/mol
- Solubility : Soluble in organic solvents, indicating potential for various formulations.
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its unique chemical framework allows for modifications that can enhance biological activity.
Case Study: JAK Inhibition
Research has indicated that derivatives of this compound may act as Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases and certain cancers. The ability to modulate immune responses makes it a candidate for further investigation in therapeutic applications .
Pharmacology
The pharmacological profile of this compound suggests potential uses in:
- Anti-inflammatory Agents : Given its structural similarities to known anti-inflammatory compounds, it may exhibit similar mechanisms of action.
- Analgesics : The pyrrolidine core is often associated with pain relief properties, warranting exploration in pain management therapies.
Case Study: Pain Management
A study investigating the analgesic effects of related compounds demonstrated significant pain reduction in animal models, suggesting that this compound could have similar effects when optimized .
Material Science
Beyond medicinal applications, the compound's structural characteristics make it suitable for development in material science, particularly in creating polymers or coatings with specific properties.
Further studies are needed to:
- Optimize Structure : Modifications to enhance potency and selectivity for target receptors.
- Conduct Clinical Trials : Evaluate safety and efficacy in human subjects.
- Explore Novel Applications : Investigate potential uses in other therapeutic areas, such as neuroprotection or metabolic disorders.
Mechanism of Action
The mechanism of action of 1-(4-butoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzymes or the modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-butoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide include other pyrrolidine derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-butoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Synthesize the pyrrolidinone core via cyclization of a β-ketoamide intermediate under acidic conditions, analogous to pyrimidine derivative syntheses (e.g., tetrahydropyrimidine carboxylates in ).
- Step 2 : Introduce the 4-butoxyphenyl and 2-ethyl-6-methylphenyl groups via nucleophilic substitution or Pd-catalyzed coupling (refer to controlled copolymerization strategies in for reaction optimization).
- Purification : Use HPLC (≥95% purity, as in ) or recrystallization (ethanol/water mixtures, as in ).
- Validation : Monitor reaction progress via TLC (Rf values) and confirm yield through gravimetric analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1640–1680 cm⁻¹) and amide bonds (N–H at ~3200–3400 cm⁻¹), referencing oxadiazole and pyrimidine analogs ().
- NMR : Use ¹H/¹³C-NMR to resolve substituent positions (e.g., butoxy CH₂ groups at δ 1.2–1.6 ppm; aromatic protons at δ 6.8–7.4 ppm), as demonstrated for pyrazole carboxamides ().
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+ mode), comparing with PubChem data for structurally similar compounds ().
- X-ray Crystallography : Resolve stereochemistry using single-crystal data, if applicable (e.g., pyrazolo[3,4-b]pyridine derivatives in ) .
Q. How can solubility and formulation strategies be determined for in vitro assays?
- Methodological Answer :
- LogP Calculation : Estimate hydrophobicity using software (e.g., ChemAxon) or chromatographic methods (RP-HPLC retention times), as in .
- Solubility Screening : Test in DMSO, PBS, and ethanol/water mixtures (e.g., 10% DMSO in PBS for cell-based assays, as in ).
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation for low-solubility compounds, referencing hydroxyethoxy group stabilization in .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for pyridine derivatives in ).
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations, as in pyrimidine carboxamide studies ().
- Receptor Binding : Use radioligand displacement assays (e.g., GPCR targets), referencing fluoro-phenyl analogs in .
Advanced Research Questions
Q. How to design in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Dosing : Administer via oral gavage or IV (1–10 mg/kg) in rodent models, monitoring plasma levels via LC-MS/MS (e.g., pyrazole carboxamide quantification in ).
- Metabolite Identification : Use liver microsomes and LC-HRMS to detect phase I/II metabolites, referencing fluorophenyl compound metabolism in .
- Tissue Distribution : Apply whole-body autoradiography or tissue homogenization followed by extraction .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Validation : Confirm target specificity using CRISPR-knockout cell lines (e.g., remove off-target effects observed in pyridine derivatives, ).
- Purity Verification : Reanalyze compound batches via HPLC (≥98% purity; impurities <2%, as in ).
- Structural Confirmation : Compare with analogs (e.g., 4-fluorophenyl vs. 4-butoxyphenyl substituents) to isolate pharmacophore contributions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Modify the butoxy group (e.g., replace with methoxy or halogen) and assess activity shifts, as in pyridinyl carboxamide SAR ().
- Computational Modeling : Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding modes, referencing oxadiazole docking in .
- Bioisosteric Replacement : Replace the pyrrolidinone ring with pyrazolone or tetrahydrofuran moieties (e.g., ) .
Q. What stability challenges arise under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C (per ICH guidelines), analyzing degradation via HPLC ().
- Excipient Screening : Test stabilizers (e.g., cyclodextrins for hydrolytic protection) as used for hydroxyethoxy compounds in .
- Solid-State Stability : Conduct accelerated stability studies (40°C/75% RH) over 6 months .
Q. How to identify degradation products and their mechanisms?
- Methodological Answer :
- LC-HRMS : Fragment ions and isotopic patterns can reveal hydrolysis (e.g., cleavage of the amide bond) or oxidation (e.g., pyrrolidinone ring hydroxylation), as in .
- NMR Tracking : Monitor deuterated solvent systems for real-time degradation (e.g., D₂O for hydrolysis kinetics).
- Mechanistic Probes : Use isotopically labeled compounds (e.g., ¹⁸O-water) to trace oxygen incorporation .
Properties
IUPAC Name |
1-(4-butoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-4-6-14-29-21-12-10-20(11-13-21)26-16-19(15-22(26)27)24(28)25-23-17(3)8-7-9-18(23)5-2/h7-13,19H,4-6,14-16H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCGUPXKDCZWIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=C3CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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